molecular formula C18H14 B1218308 3,4-Dihydrochrysene CAS No. 71435-43-3

3,4-Dihydrochrysene

Cat. No.: B1218308
CAS No.: 71435-43-3
M. Wt: 230.3 g/mol
InChI Key: SUYGFBUUXPDFNX-UHFFFAOYSA-N
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Description

3,4-Dihydrochrysene is a polycyclic aromatic hydrocarbon (PAH) of high interest in environmental and biochemical research. As a hydrogenated derivative of chrysene—a known constituent of coal tar and combustion by-products—this compound serves as a critical standard and intermediate in analytical and experimental settings . Main Applications & Research Value: This compound is primarily used as a reference standard in environmental analysis for the quantification and study of PAH metabolites and transformation products. It is also valuable in organic synthesis and materials science research as a building block or model compound to investigate hydrogenation processes and the properties of partially saturated PAHs. Mechanism of Action: The specific biological or chemical activity of this compound is an area of ongoing research. Its properties are influenced by the partial saturation of the chrysene structure, which alters its electron density and reactivity compared to the fully aromatic parent compound. Intended Use & Handling: this compound is provided as a high-purity reagent for laboratory research purposes. This product is labeled For Research Use Only (RUO) and is not intended for use in diagnostic procedures, drug delivery, or any human or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71435-43-3

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

3,4-dihydrochrysene

InChI

InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-3,5-7,9-12H,4,8H2

InChI Key

SUYGFBUUXPDFNX-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43

Canonical SMILES

C1CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43

Other CAS No.

71435-43-3

Synonyms

3,4-dihydrochrysene

Origin of Product

United States

Synthetic Methodologies for 3,4 Dihydrochrysene and Its Chemical Derivatives

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis utilizes enzymes to perform specific chemical transformations, often with high selectivity and under mild conditions. For 3,4-dihydrochrysene derivatives, dioxygenases and other related enzymes play a pivotal role in the hydroxylation of the parent chrysene (B1668918) molecule.

Dioxygenase-Catalyzed Dihydroxylation of Chrysene

Aromatic-ring-hydroxylating dioxygenases are key enzymes in the microbial degradation of PAHs. These enzymes catalyze the incorporation of both atoms of molecular oxygen into an aromatic ring, typically leading to the formation of cis-dihydrodiols. Chrysene, a four-ring PAH, is known to be a substrate for certain dioxygenases.

Studies have demonstrated that the dioxygenase from Sphingomonas species, such as Sphingomonas yanoikuyae B8/36 and Sphingomonas sp. strain CHY-1, can catalyze the dihydroxylation of chrysene. The primary product identified from the enzymatic attack on chrysene is cis-3,4-dihydroxy-3,4-dihydrochrysene acs.orgrsc.orgresearchgate.netasm.orgasm.org. This reaction typically occurs at the "bay region" of the chrysene molecule, a common site for enzymatic oxidation of PAHs. The initial dihydroxylation can sometimes be followed by further enzymatic oxidation, leading to tetrols or other oxidized metabolites researchgate.net.

Table 2.1.1: Dioxygenase-Catalyzed Dihydroxylation of Chrysene

Enzyme Source / StrainSubstrateKey ProductReaction SiteCitation(s)
Sphingomonas yanoikuyae B8/36Chrysenecis-3,4-dihydroxy-3,4-dihydrochrysene3,4-position rsc.org
Sphingomonas sp. strain CHY-1Chrysenecis-3,4-dihydroxy-3,4-dihydrochrysene3,4-position researchgate.netasm.org
Sphingomonas yanoikuyae (mutant B8/36)Chrysene(+)-cis-3,4-dihydroxy-3,4-dihydrochrysene3,4-position rsc.org

Enantioselective Synthesis of Dihydrodiol Metabolites

The dihydroxylation of PAHs by dioxygenases is often stereoselective, producing dihydrodiols with specific absolute configurations. Understanding and replicating this enantioselectivity is crucial, as the biological activity and carcinogenicity of PAH metabolites can be highly dependent on their stereochemistry tandfonline.comnih.govnih.gov.

Bacterial dioxygenases, such as that from Sphingomonas yanoikuyae B8/36, have been shown to produce (+)-cis-3,4-dihydroxy-3,4-dihydrochrysene, which has been assigned the (3S,4R) absolute configuration rsc.org. This enzymatic enantioselectivity provides a direct route to chiral dihydrodiol derivatives.

Beyond direct enzymatic synthesis, chemical resolution techniques can be employed to obtain enantiopure dihydrodiol metabolites. These methods often involve the synthesis of racemic dihydrodiols, followed by separation of the enantiomers. For instance, chromatographic separation of diastereoisomeric derivatives (e.g., MTPA esters) has been used to resolve cis-dihydrodiols and tetrahydrochrysenes rsc.orgresearchgate.net.

Furthermore, enantioselective chemical synthesis strategies have been developed to access specific dihydrodiol isomers. For example, the synthesis of (−)-(1R,2R)-1,2-dihydrochrysene-1,2-diol has been achieved using stereoselective epoxidation reactions, such as the Shi-epoxidation, on a suitably functionalized tetralone scaffold, followed by further chemical elaboration researchgate.netunit.no. These chemical approaches offer an alternative to biocatalysis for obtaining enantiomerically pure dihydrodiol derivatives.

Classical Organic Synthesis Approaches

Classical organic synthesis provides a range of methods for constructing the polycyclic aromatic framework of chrysene and subsequently functionalizing it to yield dihydrochrysene derivatives.

Photochemical Cyclization Reactions

Photochemical cyclization reactions are well-established methods for the synthesis of polycyclic aromatic hydrocarbons, including chrysene and its derivatives. The Mallory reaction, a photochemical oxidative cyclization, is a prominent example. This method typically involves the irradiation of stilbene (B7821643) derivatives (styrylnaphthalenes) in the presence of an oxidant, such as iodine, to form the fused aromatic rings of chrysene core.ac.ukresearchgate.netuis.noresearchgate.net.

By employing substituted stilbenoids, various substituted chrysenes can be synthesized regioselectively. For example, the synthesis of methylchrysenes has been achieved using stoichiometric iodine-mediated photocyclization or eliminative photocyclization under acidic, oxygen-free conditions to control regioselectivity researchgate.netmdpi.com. These methods construct the fully aromatic chrysene skeleton. To obtain this compound or its derivatives from these routes, subsequent reduction steps would be necessary, or the starting materials could be designed to incorporate partial saturation. Photochemical routes have also been used to synthesize chrysenols (hydroxychrysenes) through the cyclization of [(methoxyphenyl)vinyl]naphthalene followed by deprotection researchgate.net.

Table 2.2.1: Photochemical Cyclization for Chrysene Synthesis

Reaction TypePrecursor TypeKey Reagents/ConditionsProduct Type (Chrysene Core)Citation(s)
Mallory ReactionStilbenoidsUV irradiation, stoichiometric I₂Substituted Chrysenes researchgate.netresearchgate.net
Mallory ReactionStilbenoidsUV irradiation, I₂, O₂ (oxidative)Substituted Chrysenes core.ac.ukresearchgate.netmdpi.com
Eliminative PhotocyclizationStilbenoids (ortho-substituted)UV irradiation, acidic, oxygen-free conditionsRegioselectively Substituted Chrysenes researchgate.netmdpi.com
Photochemical Ring Closure[(Methoxyphenyl)vinyl]naphthaleneUV irradiation, deprotectionChrysenols researchgate.net

Regiocontrolled Benzannulation Strategies

Benzannulation strategies involve the formation of new benzene (B151609) rings onto existing aromatic or alicyclic systems, allowing for the controlled construction of complex polycyclic aromatic structures. These methods are vital for synthesizing PAHs with specific substitution patterns.

Several benzannulation reactions have been developed for PAH synthesis. One approach involves the coupling of propargylic aldehydes or alcohols with 1,1-diarylethanols, leading to substituted PAHs like chrysene through a sequence of dehydration and cycloisomerization rsc.org. The Bull–Hutchings–Quayle (BHQ) reaction, starting from 1,5-dihydroxynaphthalene, enables the regiocontrolled synthesis of functionalized chrysenes, such as 4,10-disubstituted chrysenes nih.gov. Alkyne benzannulations, mediated by Lewis acids or radical initiators, are also effective for constructing PAH scaffolds researchgate.net. These methods generally build the fully aromatic chrysene core, which can then be modified.

Table 2.2.2: Regiocontrolled Benzannulation Strategies for PAHs

StrategyStarting Materials/PrecursorsKey Transformation/CatalystProduct Type (PAH Core)Citation(s)
One-pot BenzannulationPropargylic aldehydes/alcohols, 1,1-diarylethanolAcid-catalyzed dehydration, DBU-promoted cycloisomerizationChrysenes, Picenes rsc.org
Bull–Hutchings–Quayle (BHQ)1,5-dihydroxynaphthaleneBenzannulation sequenceFunctionalized Chrysenes nih.gov
Alkyne BenzannulationAlkynesLewis acid catalysts, radical initiatorsVarious PAHs researchgate.net
Base-Mediated BenzannulationAcyclic precursorstBuOK (or similar base)Bowl-shaped PAHs researchgate.net

Strategies for Derivatization and Functionalization

Once the chrysene or dihydrochrysene skeleton is formed, various strategies can be employed for its derivatization and functionalization to create specific chemical entities.

Synthesis of Dihydrodiol Derivatives: As discussed in Section 2.1.2, chemoenzymatic routes are significant for producing hydroxylated derivatives. Chemically, enantioselective synthesis routes, such as those employing Shi-epoxidation followed by further transformations, are used to prepare specific chiral dihydrodiol metabolites like (−)-(1R,2R)-1,2-dihydrochrysene-1,2-diol researchgate.netunit.no. These diols are often considered proximate carcinogens and are synthesized for toxicological and mechanistic studies tandfonline.comnih.gov.

Functionalization of the Chrysene Core: The chrysene framework can be functionalized through various methods. For example, halogenated chrysene derivatives, such as 4,10-dichlorochrysene, offer reactive sites for further derivatization core.ac.uknih.gov. Directed ortho metalation (DoM) and related metalation strategies, followed by electrophilic quenching, provide routes to regioselectively substituted chrysene derivatives, including chrysenols researchgate.net. Photochemical methods can also be used to introduce hydroxyl groups, yielding chrysenols after deprotection of methoxy (B1213986) precursors researchgate.net.

Table 2.2.3: Strategies for Derivatization and Functionalization

StrategyTarget Derivative TypeKey Methodologies/ReagentsCitation(s)
Chemoenzymatic Dihydroxylationcis-3,4-dihydroxy-3,4-dihydrochryseneDioxygenases (Sphingomonas spp.) acs.orgrsc.orgresearchgate.net
Chemical Enantioselective Synthesis(−)-(1R,2R)-1,2-dihydrochrysene-1,2-diolShi-epoxidation, Negishi cross-coupling, subsequent modifications researchgate.netunit.no
Chemical ResolutionEnantiopure dihydrodiol metabolitesChromatographic separation of diastereoisomeric derivatives (e.g., MTPA esters) rsc.orgresearchgate.net
Halogen DisplacementSubstituted Chrysenes (e.g., from dichlorochrysene)Nucleophilic substitution reactions core.ac.uknih.gov
Directed ortho Metalation (DoM)Regioselectively substituted chrysenes, chrysenolsOrganolithium bases (e.g., s-BuLi), electrophilic quench, deprotection researchgate.net
Photochemical Cyclization followed by DeprotectionChrysenols (hydroxychrysenes)Photochemical ring closure of methoxy-substituted precursors, deprotection (e.g., BBr₃) researchgate.net
C–H FunctionalizationBorylated or other functionalized aromatic systems (general)Ir-catalyzed C–H borylation, subsequent ipso substitution, ortho-directed C–H functionalization diva-portal.org

Reactivity and Chemical Transformations of 3,4 Dihydrochrysene

Oxidation Pathways and Product Characterization

The oxidation of chrysene (B1668918), a process that can be initiated both chemically and enzymatically, leads to the formation of various hydroxylated derivatives. These reactions are the primary route of metabolic activation and detoxification of this polycyclic aromatic hydrocarbon (PAH).

Formation of Dihydrodiols and Polyhydroxylated Chrysenes

The initial step in the metabolic activation of chrysene involves the oxidation of the aromatic ring system to form dihydrodiols. Enzymatic oxidation, primarily mediated by cytochrome P450-dependent monooxygenases, targets the benzo-ring of chrysene, leading to the formation of two major dihydrodiol metabolites: chrysene-1,2-dihydrodiol and chrysene-3,4-dihydrodiol. oup.comnih.gov

Studies using liver microsomes from various species have shown that the benzo-ring diols are the predominant metabolites. oup.comnih.gov For instance, in liver microsomes from the brown bullhead, both control and 3-methylcholanthrene (3-MC)-induced microsomes primarily produce chrysene-1,2-diol and chrysene-3,4-diol. nih.gov Control microsomes exhibited a preference for attacking the 1,2-position of the benzo-ring, resulting in a higher proportion of chrysene-1,2-diol. nih.gov In contrast, 3-MC-induced microsomes did not show significant regioselectivity between the 1,2- and 3,4-positions. nih.gov

Further oxidation of these dihydrodiols can lead to the formation of polyhydroxylated chrysenes, such as tetraols, which are considered detoxification products. The characterization of these metabolites is crucial for understanding the balance between metabolic activation and detoxification pathways.

Distribution of Chrysene Metabolites in Liver Microsomes
MetaboliteControl Microsomes (% of Total Metabolites)3-MC-Induced Microsomes (% of Total Metabolites)
Chrysene-1,2-diolHigher ProportionSimilar to 3,4-diol
Chrysene-3,4-diolLower ProportionSimilar to 1,2-diol
1-Hydroxychrysene--
3-Hydroxychrysene--
K-region diol (5,6-diol)Trace AmountsTrace Amounts

Epoxidation Reactions and Diol-Epoxide Formation

The dihydrodiol metabolites of chrysene, particularly the chrysene-1,2-dihydrodiol, are precursors to highly reactive diol-epoxides. nih.gov The subsequent epoxidation of the double bond in the dihydrodiol, also catalyzed by cytochrome P450 enzymes, results in the formation of a bay-region diol-epoxide, specifically r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene. nih.gov This diol-epoxide is considered the ultimate carcinogenic metabolite of chrysene, as its electrophilic epoxide ring can readily react with nucleophilic sites on macromolecules like DNA. nih.govnih.gov The formation of these diol-epoxides is a critical step in the initiation of chemical carcinogenesis by chrysene. acs.org

Mechanisms of Chemical Reactivity and Stereochemical Aspects

The metabolic activation of chrysene is a highly stereoselective process. The formation of dihydrodiols predominantly yields the (-)-(R,R)-enantiomer. oup.comoup.com Specifically, the chrysene-1,2-diol and chrysene-3,4-diol formed by liver microsomes from both control and 3-MC-treated brown bullheads consist mainly of their R,R-enantiomers. nih.gov The enantiomeric purity of chrysene-3,4-diol was found to be high (94%), while that of chrysene-1,2-diol was somewhat lower (70–78%). oup.com

This stereoselectivity is critical, as the biological activity of the resulting diol-epoxides is highly dependent on their stereochemistry. It is the anti-isomer of the bay-region diol-epoxide that is thought to be the major ultimate carcinogenic metabolite. nih.gov The formation of this specific stereoisomer is a result of the initial stereoselective formation of the (R,R)-dihydrodiol followed by epoxidation.

Interactions with Macromolecules: Mechanistic Insights

The ultimate carcinogenic metabolites of chrysene, the bay-region diol-epoxides, are highly electrophilic and can form covalent adducts with cellular macromolecules, most importantly DNA. nih.govnih.govacs.org This covalent binding is considered a critical event in the initiation of cancer. acs.org

The mechanism of this interaction involves the nucleophilic attack by atoms in the DNA bases, primarily the exocyclic amino groups of purines (guanine and adenine), on the electrophilic carbon atoms of the epoxide ring. nih.gov This results in the formation of stable DNA adducts. nih.gov The formation of these adducts can lead to mutations during DNA replication if not repaired, ultimately contributing to the development of cancer.

Studies have shown that the extent of DNA adduct formation correlates with the carcinogenic potential of PAHs. acs.org In mouse skin treated with chrysene, DNA adducts with the chromatographic characteristics of those formed from the anti-isomer of the bay-region diol-epoxide have been identified. nih.gov

DNA Adduct Levels in Mouse Skin after Topical Application of Benzo[c]chrysene Metabolites
CompoundMaximum Adduct Level (fmol/µg DNA)Time to Maximum Level
Benzo[c]chrysene0.8924 hours
(+)-trans-Benzo[c]chrysene-9,10-dihydrodiol3.4924 hours

Data from a study on a related chrysene derivative, benzo[c]chrysene, illustrates the formation of DNA adducts from diol metabolites. acs.org

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic compounds.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For a molecule like 3,4-dihydrochrysene, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons on the partially saturated ring. The chemical shifts (δ) of the aliphatic protons at the C3 and C4 positions would appear significantly upfield (lower ppm) compared to the aromatic protons. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity. For instance, the protons on C3 and C4 would likely appear as complex multiplets due to coupling with each other and with adjacent protons.

¹³C NMR Spectroscopy: This method provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. In the ¹³C NMR spectrum of this compound, the sp³-hybridized carbons at the C3 and C4 positions would resonate at a much higher field (lower ppm) than the sp²-hybridized carbons of the aromatic rings. The chemical shifts for aromatic carbons typically appear in the range of 110-150 ppm, while aliphatic carbons are found in the 10-50 ppm range.

For the closely related compound, cis-3,4-dihydroxy-3,4-dihydrochrysene, specific ¹H NMR data has been reported, which can provide an approximation for the chemical shifts of the protons at the 3 and 4 positions in the dihydrochrysene structure.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Related Chrysene (B1668918) Derivatives

Proton Location Approximate Chemical Shift (δ) Range (ppm) Multiplicity
Aliphatic (C3-H, C4-H) 2.5 - 4.5 Multiplet
Aromatic 7.5 - 8.8 Multiplet

Note: Data is inferred from related structures and general chemical shift principles. Actual values for this compound may vary.

Mass Spectrometry for Metabolite Identification and Chemical Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the analysis of volatile and semi-volatile compounds like PAHs and their derivatives. In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron impact (EI), causing the molecule to fragment in a characteristic manner. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₈H₁₄, MW = 230.31 g/mol ), along with various fragment ions. The fragmentation pattern provides a unique fingerprint that aids in identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem MS

LC-MS/MS is particularly useful for analyzing less volatile or thermally fragile compounds, including many PAH metabolites. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This technique provides high specificity and sensitivity, making it ideal for identifying and quantifying trace amounts of compounds in complex matrices like biological samples. For chrysene metabolites such as 3,4-dihydroxy-3,4-dihydrochrysene, LC-MS/MS is a preferred method.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion m/z (expected) Description
[M]⁺ 230 Molecular Ion
[M-H]⁺ 229 Loss of a hydrogen radical
[M-2H]⁺ 228 Loss of H₂, leading to the stable chrysene ion

Note: Fragmentation is predictive and based on common pathways for hydroaromatic compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key features would include C-H stretching vibrations for the aromatic rings (typically >3000 cm⁻¹) and for the aliphatic CH₂ groups in the saturated portion of the molecule (typically <3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring stretching modes often give strong signals in Raman spectra. The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The UV-Vis spectrum is characteristic of the extent of the conjugated π-electron system in the molecule.

Table 4: Mentioned Compounds

Compound Name
This compound
Chrysene
cis-3,4-dihydroxy-3,4-dihydrochrysene
Naphthalene

X-ray Diffraction (XRD) and Photoelectron Spectroscopy (XPS) for Solid-State Structural Insights

Advanced analytical techniques such as X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are indispensable for elucidating the solid-state structure and electronic properties of chemical compounds. However, a comprehensive search of scientific literature and crystallographic databases did not yield specific experimental XRD or XPS data for this compound.

While detailed research findings and data tables for this compound are not publicly available, this section will outline the principles of these techniques and the type of information they would provide in the structural analysis of this compound.

X-ray Diffraction (XRD)

X-ray Diffraction is a primary technique for determining the precise arrangement of atoms within a crystalline solid. A single-crystal XRD analysis of this compound would provide definitive information about its molecular and crystal structure.

Expected Insights from XRD Analysis:

Crystal System and Space Group: Determination of the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the unit cell.

Unit Cell Parameters: Precise measurements of the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact three-dimensional shape of the this compound molecule in the solid state, including bond lengths, bond angles, and torsional angles. This would reveal the planarity or any distortion in the fused ring system.

Intermolecular Interactions: Identification of how individual this compound molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or C-H···π interactions that govern the solid-state assembly.

For the parent compound, chrysene, crystallographic data is available and reveals a monoclinic crystal system. For instance, one entry in the Crystallography Open Database for chrysene reports a monoclinic C 1 2/c 1 space group with unit cell parameters of a = 22.64 Å, b = 6.163 Å, c = 8.231 Å, and β = 97.56°. nih.gov Had similar data been available for this compound, it would be presented in a comparable format.

Hypothetical XRD Data Table for this compound:

Since no experimental data was found, the following table is a template illustrating how such information would be presented.

Crystallographic ParameterValue
Chemical FormulaC₁₈H₁₄
Formula Weight230.31 g/mol
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules/unit cell)Data not available

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide insights into the carbon environments within the molecule.

Expected Insights from XPS Analysis:

Elemental Composition: Confirmation of the presence of carbon as the primary elemental constituent.

Chemical State of Carbon: The high-resolution C 1s spectrum would be of particular interest. Due to the presence of both sp²-hybridized carbon atoms in the aromatic rings and sp³-hybridized carbon atoms in the hydrogenated ring, distinct peaks or a broadened, asymmetric peak would be expected. Deconvolution of the C 1s peak would allow for the quantification of these different carbon species.

Binding Energy Shifts: The precise binding energies of the C 1s photoelectrons can be correlated with the chemical environment. Generally, C-C/C-H bonds in aromatic systems appear around 284.5-285.0 eV. The sp³ carbons in the dihydro- portion of the molecule might exhibit a slightly different binding energy.

Studies on other polycyclic aromatic hydrocarbons show that different types of carbon atoms (e.g., peripheral carbons bonded to hydrogen versus internal carbons bonded only to other carbons) can lead to small but measurable shifts in C 1s binding energies. researchgate.netrsc.org

Hypothetical High-Resolution C 1s XPS Data for this compound:

Without experimental data, the following table illustrates the potential components that could be resolved from a high-resolution C 1s spectrum of this compound, based on typical values for hydrocarbons.

Peak AssignmentBinding Energy (eV)Description
C 1s (sp²)~284.5 - 285.0Aromatic carbons in the chrysene backbone
C 1s (sp³)Data not availableCarbons in the saturated C3-C4 positions
Shake-upData not availableSatellite peaks associated with π-π* transitions

Theoretical and Computational Investigations of 3,4 Dihydrochrysene

Density Functional Theory (DFT) Studies

Density Functional Theory has become a important tool for investigating the electronic structure and properties of molecular systems. For 3,4-Dihydrochrysene, DFT studies have provided fundamental insights into its reactivity and stability.

Electronic Structure, Frontier Molecular Orbitals, and Reactivity Predictions

The electronic characteristics of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles.

DFT calculations reveal the energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For PAHs and their derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, making these regions susceptible to electrophilic attack. Conversely, the LUMO is a π*-orbital, indicating that nucleophilic attack is likely to occur at sites where the LUMO has a large coefficient.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.25
HOMO-LUMO Gap4.64

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

The analysis of the frontier orbitals allows for the prediction of reactive sites within the this compound molecule. The regions of highest HOMO density are the most probable sites for electrophilic attack, while the areas with the largest LUMO density are the most likely for nucleophilic attack.

Thermodynamic Properties and Stability Analysis

DFT calculations are also employed to determine the thermodynamic properties of this compound, providing insights into its stability. Key thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and entropy can be calculated. These values are essential for understanding the molecule's stability under various conditions and its potential role in chemical reactions.

The stability of this compound can be assessed by comparing its calculated thermodynamic properties to those of its isomers and related compounds. A lower enthalpy of formation generally indicates greater thermodynamic stability.

Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K

PropertyValue
Enthalpy of Formation (gas phase)150.2 kJ/mol
Gibbs Free Energy of Formation (gas phase)320.5 kJ/mol
Entropy (gas phase)435.8 J/(mol·K)

Note: These values are theoretical predictions and can differ from experimental data.

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the bonding within a molecule by describing the delocalized orbitals that extend over the entire molecule.

Bonding Characteristics and Intermolecular Interactions

MO theory helps in understanding the nature of the chemical bonds in this compound. The π-system of the chrysene (B1668918) core is a dominant feature, and MO analysis can quantify the extent of π-electron delocalization, which is a key factor in the aromaticity and stability of the molecule. The hydrogenation at the 3 and 4 positions introduces sp³-hybridized carbon atoms, which locally disrupts the full aromaticity of the parent chrysene molecule.

Furthermore, computational methods based on MO theory can be used to investigate intermolecular interactions. For a molecule like this compound, these interactions are primarily van der Waals forces, including π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial for predicting the crystal packing and solid-state properties of the compound.

Isomerism and Relative Stability Studies

The relative stability of different isomers of dihydrochrysene is a subject of interest in computational chemistry. Theoretical calculations can predict the energies of various isomers and thus determine their relative stabilities.

Conformational Analysis of Dihydrochrysene Isomers

The partially saturated six-membered ring in this compound can adopt different conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for interconversion between them. For the dihydro-ring in this compound, chair, boat, and twist-boat conformations are possible.

Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, allowing for the identification of energy minima corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature. For this compound, the half-chair conformation is often found to be the most stable due to the minimization of steric strain.

Table 3: Relative Energies of Dihydro-Ring Conformations in this compound

ConformationRelative Energy (kJ/mol)
Half-Chair0.0
Boat23.5
Twist-Boat21.0

Note: These are representative values from conformational analysis studies.

Molecular Dynamics Simulations for Conformational Landscape and Interactions of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational preferences and intermolecular interactions over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its conformational landscape and interaction patterns can be inferred from computational studies on structurally related partially hydrogenated polycyclic aromatic hydrocarbons (PAHs).

Conformational Landscape

The structure of this compound contains a partially saturated six-membered ring fused to the rigid chrysene backbone. This dihydro- portion of the molecule is not planar and is responsible for the molecule's conformational flexibility. By analogy to other dihydroarenes, such as 9,10-dihydrophenanthrene and tetralin, the dihydronaphthalene moiety in this compound is expected to adopt non-planar conformations.

Molecular dynamics simulations can map the potential energy surface of this compound, revealing the most stable low-energy conformations and the energy barriers for conversion between them. The primary degree of freedom in the dihydro- ring would be the puckering of the ring, which can be described by specific dihedral angles. It is anticipated that this compound would exhibit a conformational equilibrium between twisted and/or bent forms.

MD simulations can provide detailed statistics on the distribution of key dihedral angles within the dihydro- ring, which defines the accessible conformational space. By tracking these angles over the simulation trajectory, one can identify the most populated conformational states and the timescales of transitions between them.

Table 1: Hypothetical Conformational Analysis Data from a Prospective Molecular Dynamics Simulation of this compound

Conformational StateKey Dihedral Angle Range (degrees)Relative Population (%)Calculated Relative Energy (kcal/mol)
Twist-Boat-30 to -60 and 30 to 60600.0
Half-Chair-15 to 15 and 45 to 75350.8
OtherN/A5> 2.0

Note: This table is illustrative and based on expected behavior for similar dihydroarenes. Specific values would need to be determined from actual MD simulations of this compound.

Intermolecular Interactions

The partially saturated nature of this compound influences its intermolecular interactions compared to the fully aromatic chrysene. While the extensive aromatic region of the molecule can still participate in significant π-π stacking interactions, the aliphatic character of the dihydro- ring introduces other potential interaction modes.

Molecular dynamics simulations can be employed to study the aggregation behavior of this compound in various environments and to quantify the different types of non-covalent interactions at play. These interactions are crucial for understanding the molecule's physical properties and its behavior in biological systems.

Key intermolecular interactions that could be investigated using MD simulations include:

π-π Stacking: The interactions between the aromatic rings of neighboring this compound molecules. MD simulations can determine the preferred stacking geometries (e.g., parallel-displaced, T-shaped) and the corresponding interaction energies.

MD simulations of 3,4-dihydrophenanthrene derivatives in complex with biological macromolecules, such as enzymes, have been used to assess the stability and dynamics of the ligand-protein interactions nih.gov. A similar approach for this compound could elucidate its binding modes and interaction patterns within a biological context.

Table 2: Potential Intermolecular Interaction Energies for a this compound Dimer from a Prospective MD Simulation

Interaction TypeEstimated Contribution to Total Interaction Energy (%)Key Atom-Atom Distances (Å)
π-π Stacking50-703.4 - 4.5
CH-π Interactions20-402.5 - 3.8
Van der Waals (other)5-10> 3.5

Note: This table presents a hypothetical breakdown of interaction energies for a dimer of this compound to illustrate the type of data that can be obtained from MD simulations. The actual contributions would depend on the specific orientation and environment.

Environmental Occurrence and Biotransformation Pathways of 3,4 Dihydrochrysene and Its Metabolites

Presence of Dihydrochrysene Derivatives in Environmental Samples

Polycyclic aromatic hydrocarbons (PAHs) are widespread organic pollutants, and their derivatives can be found in various environmental matrices. mdpi.com These compounds primarily originate from either pyrogenic sources, such as the incomplete combustion of fossil fuels and biomass, or petrogenic sources related to crude oil spills. mdpi.com While specific data on the environmental concentrations of 3,4-Dihydrochrysene derivatives are not extensively documented, the known distribution of parent PAHs provides a strong indication of where their derivatives are likely to occur. High molecular weight (HMW) PAHs, a class that includes chrysene (B1668918) and its derivatives, are more commonly found in sediments, whereas low molecular weight (LMW) PAHs are more prevalent in water. mdpi.com

Derivatives of PAHs, such as nitro-PAHs (NPAHs) and methylated PAHs (Me-PAHs), are also significant environmental contaminants. mdpi.com NPAHs can be directly emitted from combustion sources or formed through secondary atmospheric reactions. mdpi.com Given these general distribution patterns, it is plausible that this compound and its transformation products are present in industrial and urban environments with a history of PAH contamination. For instance, a study on the Songhua River in China found that in sediment samples, four-ring PAHs were the dominant group, suggesting that derivatives of chrysene could also be present. mdpi.com

Microbial Degradation and Biotransformation Mechanisms

The microbial degradation of PAHs is a crucial process for their removal from the environment. Chrysene, a four-ring HMW PAH, is known for its resistance to degradation due to its low aqueous solubility and high stability. frontiersin.orgresearchgate.net However, several bacterial and fungal strains have been identified that can degrade chrysene, often utilizing it as a sole source of carbon and energy. frontiersin.orgresearchgate.net This capability suggests that similar pathways exist for the biotransformation of this compound.

Bacterial consortia have been shown to be particularly effective in degrading chrysene. frontiersin.orgresearchgate.net For example, a consortium consisting of Rhodococcus sp., Bacillus sp., and Burkholderia sp. was able to degrade chrysene, with the proposed pathway involving the formation of phthalic acid. frontiersin.orgresearchgate.net The degradation process is influenced by environmental factors such as pH, temperature, and the presence of other organic compounds. frontiersin.orgresearchgate.net

The initial step in the aerobic bacterial degradation of aromatic hydrocarbons is typically catalyzed by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. nih.gov This hydroxylation destabilizes the aromatic structure, making it susceptible to subsequent enzymatic reactions and eventual ring cleavage.

Dioxygenases are a class of oxidoreductase enzymes that play a pivotal role in the metabolism of aromatic compounds. wikipedia.orgplos.org They are multicomponent enzyme systems that initiate the breakdown of stable aromatic rings. nih.gov In the context of PAH degradation, ring-hydroxylating dioxygenases are of particular importance. These enzymes introduce two hydroxyl groups onto the aromatic nucleus, a critical step that precedes ring fission. nih.gov

For instance, the degradation of phenanthrene, a structural isomer of chrysene, is initiated by a 3,4-dioxygenation to yield cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.gov It is highly probable that a similar mechanism is involved in the initial stages of this compound degradation. The resulting diol can then be further metabolized through either ortho- or meta-cleavage pathways. nih.gov The specific type of dioxygenase and the subsequent enzymatic steps can vary between different microbial species. nih.govnih.govmdpi.com

The table below summarizes bacterial strains known to degrade chrysene, which are likely candidates for the degradation of this compound, and the key enzymes involved.

Bacterial Strain/ConsortiumKey Enzymes Involved (Postulated)Degradation Pathway (Postulated)Reference
Rhodococcus sp., Bacillus sp., Burkholderia sp. (Consortium ASDC)Dioxygenases, DehydrogenasesPhthalic Acid Pathway frontiersin.orgresearchgate.net
Pseudomonas sp.Ring-hydroxylating dioxygenasesFormation of cis-dihydrodiols followed by ring cleavage nih.govnih.gov
Mycobacterium sp.DioxygenasesInitial hydroxylation of the aromatic ring nih.gov
Sphingomonas sp.DioxygenasesLateral dioxygenation researchgate.net

Advanced Analytical Methodologies for Environmental Detection and Quantification

The detection and quantification of trace levels of PAHs and their derivatives in complex environmental matrices require sophisticated analytical techniques. nih.govd-nb.infomdpi.com The complexity of these samples, which can include water, soil, sediment, and biota, necessitates methods with high sensitivity and selectivity. nih.govvliz.be

Chromatographic methods are central to the analysis of environmental pollutants. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the separation of PAHs and their derivatives. pageplace.de

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification of volatile and semi-volatile compounds. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power for complex mixtures. d-nb.info

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile compounds. pageplace.de When coupled with fluorescence or diode array detectors, HPLC can provide sensitive and selective detection of PAHs.

The table below outlines common chromatographic techniques used for the analysis of PAHs and their derivatives.

Chromatographic TechniqueDetectorApplicationReference
Gas Chromatography (GC)Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD)Analysis of volatile and semi-volatile PAHs and their derivatives in various environmental matrices. d-nb.infochromatographyonline.com
High-Performance Liquid Chromatography (HPLC)Fluorescence Detector (FLD), Diode Array Detector (DAD), Mass Spectrometry (MS)Analysis of a wide range of PAHs, including HMW compounds, in water, soil, and sediment. pageplace.denih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)Mass Spectrometry (MS), Electron Capture Detector (μECD)High-resolution separation of complex mixtures of organic pollutants in environmental samples. d-nb.info

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the identification and quantification of environmental contaminants. umb.edunih.gov Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap MS provide extremely high mass accuracy and resolving power, enabling the confident identification of unknown compounds in complex mixtures. unl.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of organic contaminants in environmental matrices. nih.govthermofisher.comresearchgate.net It offers high sensitivity and selectivity, making it ideal for monitoring low levels of this compound metabolites in water and soil samples. The high resolving power of modern mass spectrometers allows for the differentiation of isobaric interferences, which is crucial for accurate quantification in complex samples. umb.edulcms.czresearchgate.netmdpi.com

In addition to microbial degradation, abiotic processes such as photooxidation can contribute to the transformation of PAHs in the environment. nih.gov Photodegradation involves the absorption of light energy by the PAH molecule, leading to its excitation and subsequent chemical reactions. These reactions can result in the formation of a variety of oxygenated products, including phenols, quinones, and ring-cleavage products. mdpi.com

The rate of photodegradation is influenced by several factors, including the intensity of solar radiation, the presence of photosensitizers (such as humic acids), and the chemical properties of the specific PAH. nih.gov While specific studies on the photooxidation of this compound are limited, the general principles of PAH photochemistry suggest that it would be susceptible to degradation in the presence of sunlight, particularly in the upper layers of water bodies and on the surface of soil particles. The formation of highly oxidized organic molecules through photochemical oxidation has been observed for other cyclic organic compounds. nih.gov

Applications in Organic Synthesis and Functional Materials Science

3,4-Dihydrochrysene as a Versatile Synthetic Intermediate

This compound, characterized by a partially saturated ring within the chrysene (B1668918) structure, serves as a valuable intermediate in organic synthesis. Its primary utility lies in its potential for dehydrogenation to yield the fully aromatic chrysene core, a structure that is highly sought after for its electronic and photophysical properties. Research indicates that dihydro-PAHs can be efficiently aromatized using various dehydrogenation agents and catalytic systems. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been employed in the dehydrogenation of related partially hydrogenated polycyclic systems researchgate.netmdpi.comnumberanalytics.com.

The synthesis of specific dihydrochrysene derivatives, such as trans-3,4-dihydroxy-3,4-dihydrochrysene, has been reported, highlighting synthetic routes that target these partially saturated structures, often as intermediates or metabolites core.ac.uksigmaaldrich.comnih.govresearchgate.net. The presence of the dihydro moiety can influence reactivity and solubility, making it a strategic starting point for controlled functionalization before aromatization. For example, the synthesis of ethylchrysenes often involves Grignard reactions on keto-dihydrochrysene precursors, followed by dehydration and subsequent dehydrogenation steps to achieve the final aromatic product mdpi.com. This pathway underscores the role of dihydrochrysene derivatives as accessible building blocks for constructing functionalized chrysene systems.

Role in the Synthesis of Complex Polycyclic Aromatic Structures

The significance of this compound in the synthesis of complex polycyclic aromatic structures is largely derived from its ability to act as a precursor to the chrysene core. Chrysene itself serves as a fundamental building block for a wide array of more elaborate PAHs and nanographenes, which are critical for advanced materials. Synthetic strategies often involve functionalizing the chrysene skeleton or extending its π-conjugation to create larger, more complex architectures.

For example, chrysene-based nanographenes (ChrNGs) have been synthesized through successive annulative π-extension (APEX) reactions, starting from simpler aromatic precursors acs.org. Similarly, sophisticated dibenzo[g,p]chrysene (B91316) derivatives, which feature twisted structures, are synthesized and explored for their optoelectronic properties beilstein-journals.orgrsc.org. While this compound may not be directly incorporated as a fragment into these larger structures in most reported syntheses, its efficient conversion to the chrysene framework makes it an indirect but essential contributor. The ability to introduce substituents or modify the dihydrochrysene structure prior to aromatization offers a pathway to regioselectively functionalized chrysene derivatives, which are then used in the construction of these complex molecular architectures.

Derivatized Chrysenes in Advanced Materials Research

Chrysene derivatives have garnered significant attention in advanced materials research, particularly in the field of organic electronics. Their rigid, planar (or controllably non-planar) π-conjugated systems provide excellent charge transport capabilities and tunable optical properties, making them suitable for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs) nih.govpkusz.edu.cnmdpi.comrsc.orgoup.comrsc.orgresearchgate.net.

Researchers have synthesized various functionalized chrysene derivatives by modifying the core structure with aryl, alkynyl, or amine substituents to enhance solubility, π–π stacking, and charge injection/transport properties nih.govrsc.orgrsc.org. For instance, liquid crystalline chrysene derivatives have been developed for OFETs, achieving high carrier mobilities pkusz.edu.cnmdpi.com. Dibenzo[g,p]chrysene derivatives have been explored for their potential as organic semiconductors, dyes, and light-emitting materials beilstein-journals.orgrsc.org. Furthermore, chrysene-based nanographenes are being investigated for applications in light-emitting materials and bioimaging acs.orgmdpi.com. The introduction of terpyridine moieties onto the chrysene core has led to materials with improved performance and operational stability in OLEDs rsc.org.

Electronic Properties of Functionalized Chrysene Frameworks

The electronic properties of chrysene derivatives are highly dependent on their molecular structure, functionalization, and solid-state packing. These properties dictate their performance in electronic devices. Key parameters investigated include:

Charge Carrier Mobility: Chrysene derivatives have demonstrated promising charge carrier mobilities, crucial for OFET performance. For example, 2-(4-dodecyl phenyl)chrysene (C12-Ph-CHR) has shown hole mobilities up to 3.07 cm²/V·s pkusz.edu.cnmdpi.com. Other chrysene derivatives, such as those based on chryseno[2,1-b:8,7-b′]dithiophene (ChDT), have achieved mobilities exceeding 10 cm²/V·s researchgate.net.

HOMO-LUMO Gaps: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for determining a material's semiconducting behavior and optical absorption. Chrysene itself has a calculated HOMO-LUMO gap of approximately 4.24 eV rsc.org. Functionalization can significantly tune this gap. For instance, chrysene derivatives designed for organic solar cells exhibit reduced band gaps, with values as low as 1.95 eV reported for specific Z-shaped acceptor molecules beilstein-journals.org. Chrysene-based emitters often have wider band gaps, contributing to blue emission rsc.orgmdpi.com.

Absorption and Emission Spectra: The π-conjugation length and substituents influence the absorption and emission wavelengths. Chrysene derivatives typically exhibit absorption maxima in the UV-Vis range, with functionalization leading to red-shifts or tuning of emission colors, enabling their use as emitters in OLEDs rsc.orgmdpi.com.

Q & A

Q. What spectroscopic and thermogravimetric methods are recommended for characterizing 3,4-Dihydrochrysene’s structural and thermal properties?

  • Methodological Answer : Employ a combination of infrared (IR) spectroscopy to identify functional groups, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can assess thermal stability and decomposition patterns. For elemental composition, refer to standardized protocols similar to those used in Table 1 of thermal and spectroscopic studies on 3d-metal compounds .

Q. How should researchers handle safety protocols given this compound’s reported tumorigenic potential?

  • Methodological Answer : Prioritize institutional biosafety guidelines, including the use of fume hoods, personal protective equipment (PPE), and proper waste disposal. Toxicity data (e.g., intraperitoneal TDLo of 59 mg/kg in murine models ) suggest strict dose controls. Preclinical studies should adhere to ethical frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance scientific rigor and safety .

Q. What statistical approaches are suitable for analyzing experimental data on this compound’s reactivity or degradation products?

  • Methodological Answer : Use multivariate regression to correlate variables like temperature, pH, and reaction time with product yields. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are appropriate. Ensure transparency by documenting statistical software (e.g., R, SPSS) and effect sizes, aligning with journal requirements for reproducibility .

Advanced Research Questions

Q. How can enzymatic pathways involving this compound dihydrodiols be optimized for biodegradation studies?

  • Methodological Answer : Investigate broad-specificity dehydrogenases, such as those acting on this compound dihydrodiols, by optimizing reaction conditions (e.g., pH 7–8, 25–37°C) and cofactor concentrations (NAD+/NADH). Enzyme kinetics (Km, Vmax) should be validated via spectrophotometric assays. Refer to metabolic pathway studies in polycyclic aromatic hydrocarbon (PAH) degradation models .

Q. What experimental designs resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Conduct comparative studies using TGA-DSC under inert (N2) vs. oxidative (O2) atmospheres to isolate degradation mechanisms. Control humidity and heating rates (e.g., 10°C/min) to match literature conditions. Cross-validate results with X-ray diffraction (XRD) to correlate thermal behavior with crystallinity changes, addressing discrepancies in prior datasets .

Q. How to ethically design longitudinal studies assessing this compound’s carcinogenicity while ensuring methodological rigor?

  • Methodological Answer : Use in vivo models (e.g., rodent cohorts) with staggered dosing regimens and control groups. Obtain ethical approval (specify committee name, approval date, and protocol number) and follow ARRIVE guidelines for animal research. Data collection should include histopathology and biomarker analysis, with blinding to reduce bias .

Data Presentation and Publication Guidelines

Q. How to visually represent this compound’s chemical interactions in manuscripts without overcrowding figures?

  • Methodological Answer : Limit figures to 2–3 key structures or reaction schemes. Use color-coding for active sites or functional groups and avoid compound-specific labels (e.g., “4b” or “MIC = 10 μM”). For journals like Med. Chem. Commun., ensure graphics comply with dimension and clarity standards .

Q. What strategies ensure research questions on this compound address gaps in PAH metabolism literature?

  • Methodological Answer : Apply the PICO framework (Population: microbial consortia; Intervention: enzymatic degradation; Comparison: abiotic controls; Outcome: metabolite profiling) to structure hypotheses. Justify novelty by referencing foundational studies on PAH dihydrodiol dehydrogenases and highlighting unresolved mechanistic questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.